molecular formula C46H54Br2N6O6 B115070 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione CAS No. 149849-59-2

1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione

Cat. No. B115070
M. Wt: 946.8 g/mol
InChI Key: FOGIIIMUPZUOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione, also known as HNB-TAZTO, is a novel organic compound that has gained significant interest in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is based on its ability to chelate metal ions. The compound contains two naphthalimide moieties that act as metal ion binding sites, while the tetraaza macrocycle provides a rigid framework for the binding process. Upon binding to metal ions, 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione undergoes a conformational change that leads to enhanced fluorescence emission.

Biochemical And Physiological Effects

1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been shown to exhibit low toxicity and good biocompatibility, making it suitable for biological applications. The compound has been used for the detection of metal ions in biological samples such as blood serum and urine. In addition, 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has also been used for the imaging of cancer cells, as it exhibits preferential accumulation in cancer cells due to their high metal ion content.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is its high selectivity and sensitivity for metal ion detection. The compound can detect metal ions at low concentrations, making it suitable for a wide range of applications. However, the compound also has some limitations, such as its susceptibility to photobleaching and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione. One potential direction is the optimization of the compound for specific metal ion detection applications, such as the detection of heavy metals in environmental samples. Another direction is the development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione-based probes for the imaging of metal ion distribution in biological systems. Furthermore, the synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione derivatives with improved solubility and photostability could lead to the development of more robust metal ion sensors.

Synthesis Methods

The synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves the reaction of 1,4,11,14-tetraazatetradecane-5,10-dione with 3-bromo-1,8-naphthalic anhydride in the presence of hexylamine. The resulting product is then subjected to further reaction with 3-aminobenzoic acid to produce the final compound. The synthesis method has been optimized to yield high purity and yield of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione.

Scientific Research Applications

1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of fluorescence sensing. 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione exhibits strong fluorescence emission in the presence of metal ions such as copper and iron, making it an ideal candidate for metal ion detection in biological and environmental samples.

properties

CAS RN

149849-59-2

Product Name

1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione

Molecular Formula

C46H54Br2N6O6

Molecular Weight

946.8 g/mol

IUPAC Name

N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide

InChI

InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56)

InChI Key

FOGIIIMUPZUOMG-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O

Canonical SMILES

CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O

Other CAS RN

149849-59-2

synonyms

1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione
diED66B

Origin of Product

United States

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